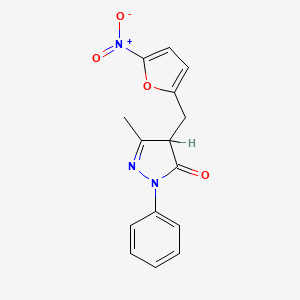

3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one

Übersicht

Beschreibung

3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one derivatives typically involves the condensation of hydrazines with β-diketones or β-keto esters. The reaction conditions often include acidic or basic catalysts and may require specific temperature and solvent conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including purification steps like recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, especially at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or furanyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of pyrazolones, including 3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one, exhibit significant antimicrobial properties. Studies have shown that compounds containing nitrofuran moieties demonstrate enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antioxidant Properties

The antioxidant capacity of pyrazolone derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of the nitrofuran group contributes to the overall electron-donating ability of the molecule, enhancing its antioxidant potential.

Anti-inflammatory Effects

Pyrazolone derivatives have been recognized for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), offering potential therapeutic avenues for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolone derivatives, including this compound. The compound was tested against a panel of bacterial strains using the broth microdilution method. Results indicated that it exhibited comparable activity to standard antibiotics, highlighting its potential as a lead compound in antibiotic development .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant activity of this pyrazolone derivative was assessed using DPPH and ABTS radical scavenging assays. The results showed that it possessed significant radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress-related damage .

Antimicrobial Activity Results

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity Results

| Compound Name | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 75% | 85% |

Wirkmechanismus

The mechanism of action of 3H-Pyrazol-3-one derivatives often involves interaction with specific enzymes or receptors in the body. For example, they may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.

Antipyrine: A pyrazolone compound used as an analgesic and antipyretic.

Metamizole: Known for its analgesic and antispasmodic effects.

Uniqueness

The unique structural features of 3H-Pyrazol-3-one, such as the nitro-furanyl group, may confer distinct biological activities and reactivity compared to other pyrazolone derivatives.

Biologische Aktivität

3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and the implications of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCRs) that integrate various aromatic aldehydes and nitrofuran derivatives. The general synthetic pathway can be summarized as follows:

- Starting Materials : The synthesis begins with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 5-nitrofuran derivatives.

- Reagents : Common reagents include piperidine, triethylamine, and various electrophiles.

- Conditions : The reactions are usually conducted under reflux conditions in solvents like ethanol or DMF, facilitating the formation of the target compound through nucleophilic attack and subsequent cyclization.

Biological Activity

The biological activity of this compound has been extensively studied, revealing several pharmacological effects:

Antimicrobial Activity

Research indicates that compounds incorporating the nitrofuran moiety exhibit enhanced antimicrobial properties. For example, derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one showed significant inhibitory effects against various bacterial strains, suggesting that similar derivatives may possess comparable activity .

Cytotoxicity

A notable aspect of this compound is its cytotoxicity against cancer cell lines. In studies evaluating the cytotoxic effects of synthesized pyrazole derivatives, certain compounds demonstrated IC50 values in the nanomolar range against human liver cancer (HA22T) and nasopharyngeal cancer (HONE1) cell lines . The presence of electronegative groups, such as nitro or oxo functionalities, appears to enhance cytotoxic activity significantly.

The mechanism underlying the biological activity of this compound may involve DNA intercalation or inhibition of specific enzymes critical for cell proliferation. The incorporation of the nitrofuran group has been linked to increased reactive oxygen species (ROS) generation, contributing to its cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of this compound and related compounds:

- Cytotoxicity Assessment : A study evaluated a series of pyrazole derivatives for their cytotoxic effects using the MTT assay across multiple cancer cell lines. Compounds with halogenated phenyl groups exhibited the highest potency, with IC50 values as low as 36 nM for certain derivatives .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of nitrofuran-containing pyrazoles against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains .

Data Tables

| Compound | Structure | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | Structure A | 36 | High cytotoxicity against NUGC |

| Compound B | Structure B | 120 | Moderate activity against MCF |

| Compound C | Structure C | 58 | Potent against HA22T |

Eigenschaften

IUPAC Name |

5-methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10-13(9-12-7-8-14(22-12)18(20)21)15(19)17(16-10)11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWENCHXOSLBDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991507 | |

| Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71188-80-2 | |

| Record name | 1-Phenyl-3-methyl-4-(5'-nitrofurfuryl)-pyrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071188802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.